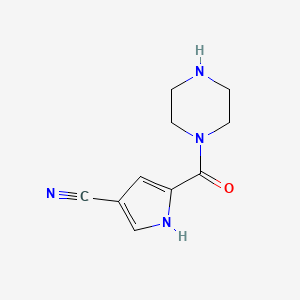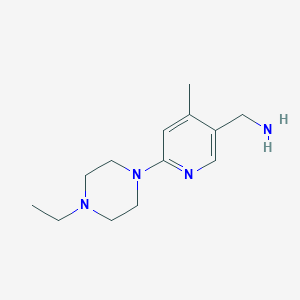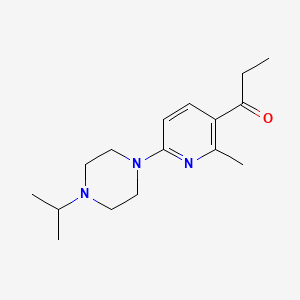
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired bonds between the rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group typically yields carboxylic acids, while reduction yields alcohols .
Applications De Recherche Scientifique
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurological research.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound’s effects are mediated through modulation of these targets, leading to changes in neurotransmitter levels and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-(4-Methylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 1-(6-(4-Propylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is unique due to the presence of the isopropyl group on the piperazine ring, which may confer specific pharmacological properties and interactions with molecular targets that differ from those of similar compounds .
Propriétés
Formule moléculaire |
C16H25N3O |
|---|---|
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
1-[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-5-15(20)14-6-7-16(17-13(14)4)19-10-8-18(9-11-19)12(2)3/h6-7,12H,5,8-11H2,1-4H3 |
Clé InChI |
BCYRXIPQDYQALX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



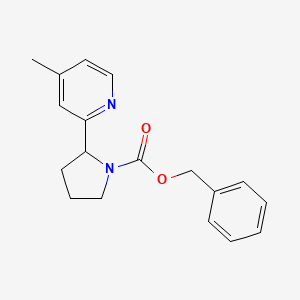

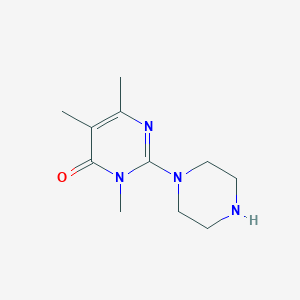
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)



